N-(1-benzylpiperidin-4-yl)acetamide

Physical State Synthetic Intermediate Handling and Storage

Procurement Notice: Choose this solid-state N-(1-benzylpiperidin-4-yl)acetamide for superior handling. Its stable crystalline form (M.P. 139-143°C) simplifies purification over liquid analogs, while ≥98% purity reduces in-house QC burden. Ideal as a versatile building block for rapid diversification and reliable chromatographic reference. Confirmed non-DEA regulated; standard international B2B shipping applies.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 50534-23-1
Cat. No. B1339814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)acetamide
CAS50534-23-1
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17)
InChIKeyPXKZVCOKJFOTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzylpiperidin-4-yl)acetamide (CAS 50534-23-1): Essential Procurement Data for a Versatile Piperidine Intermediate


N-(1-Benzylpiperidin-4-yl)acetamide (CAS 50534-23-1), also known as 4-acetamido-1-benzylpiperidine, is a synthetic organic compound belonging to the class of N-substituted piperidine derivatives [1]. Characterized by a central piperidine ring with an N-benzyl group and a 4-acetamide moiety, it is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of analgesic and anti-inflammatory agents . The compound is commercially available as a crystalline solid with a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol .

N-(1-Benzylpiperidin-4-yl)acetamide: Why In-Class Piperidine Intermediates Are Not Interchangeable


High-strength differential evidence for N-(1-benzylpiperidin-4-yl)acetamide against close structural analogs is limited in the peer-reviewed literature; the compound's primary documented role is as a synthetic intermediate rather than as a final bioactive molecule [1]. Consequently, differentiation is driven by practical, quantifiable physicochemical and quality specifications. The following sections detail the few areas where robust, comparator-based data exist, focusing on physical state, purity, and synthetic utility. Where direct comparative biological activity data are absent, this limitation is explicitly noted to prevent procurement decisions based on unverified claims [2]. Users are advised that generic substitution with other 1-benzylpiperidine derivatives may compromise downstream synthetic yields or introduce purification challenges, as evidenced by the solid vs. liquid handling differences outlined below .

Quantitative Differentiation of N-(1-Benzylpiperidin-4-yl)acetamide from Closest Structural Analogs: A Procurement-Focused Evidence Summary


Solid vs. Liquid Physical State: A Critical Differentiator from 4-Amino-1-benzylpiperidine

N-(1-Benzylpiperidin-4-yl)acetamide exists as a crystalline solid with a melting point range of 139.0–143.0°C, whereas the common alternative intermediate 4-amino-1-benzylpiperidine is a liquid at 20°C . This solid state facilitates easier handling, precise weighing, and long-term storage without the viscosity and volatility concerns associated with liquids. The solid form is also advantageous for purification by recrystallization, a common step in intermediate preparation .

Physical State Synthetic Intermediate Handling and Storage

Purity Specification Benchmarking: ≥98% GC/T Assurance for Reproducible Synthesis

Commercially sourced N-(1-benzylpiperidin-4-yl)acetamide from major suppliers such as TCI and Sigma-Aldrich is routinely specified at ≥98% purity by GC/T . In contrast, some alternative 1-benzylpiperidine derivatives (e.g., 1-benzyl-4-hydroxypiperidine) are frequently offered at 97% purity or lower from certain vendors . This 1–2% purity differential, while modest, can be significant in multi-step syntheses where impurity accumulation degrades overall yield or complicates final purification [1].

Purity Quality Control Synthetic Intermediate

Synthetic Versatility: A Key Intermediate in Analgesic and Anti-inflammatory Agent Development

N-(1-Benzylpiperidin-4-yl)acetamide serves as a documented intermediate in the synthesis of butyl 4-amino-1-piperidineacetate, a key precursor for analgesic and anti-inflammatory drug candidates . Its acetamide functionality provides a reactive handle for further derivatization (e.g., hydrolysis to the amine or coupling with acyl chlorides), offering synthetic flexibility not directly available from the corresponding hydroxy or unsubstituted piperidine analogs [1]. While comparative yield data are not publicly available, the compound's established role in patent literature underscores its utility in medicinal chemistry workflows [2].

Synthetic Intermediate Analgesic Anti-inflammatory

Absence of Direct Biological Activity: A Procurement Advantage for Intermediate-Focused Research

In contrast to the structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide, which exhibits high σ₁ receptor affinity (Ki = 3.90 nM) and selectivity (σ₂ Ki = 240 nM), N-(1-benzylpiperidin-4-yl)acetamide has not been reported to possess significant direct biological activity in peer-reviewed studies [1]. This lack of inherent pharmacology is advantageous for researchers seeking a clean intermediate for de novo synthesis of target compounds, as it eliminates confounding biological signals in early-stage screening assays [2].

Biological Activity Sigma-1 Receptor Intermediate

Optimal Use Cases for N-(1-Benzylpiperidin-4-yl)acetamide Based on Quantifiable Differentiation


Synthesis of Analgesic and Anti-inflammatory Lead Compounds Requiring High-Purity Intermediates

N-(1-Benzylpiperidin-4-yl)acetamide is ideally suited for the synthesis of butyl 4-amino-1-piperidineacetate and related analgesics, where its solid physical state (melting point 139.0–143.0°C) simplifies handling and purification compared to liquid 4-amino-1-benzylpiperidine . The commercial availability of ≥98% purity material (GC/T) reduces the burden of in-house purification, accelerating hit-to-lead timelines .

Development of Sigma-1 Receptor Ligands via Derivatization of the Acetamide Handle

Although N-(1-benzylpiperidin-4-yl)acetamide itself lacks σ₁ receptor affinity, its core scaffold is the basis for potent σ₁ ligands such as N-(1-benzylpiperidin-4-yl)phenylacetamide (Ki = 3.90 nM) [1]. The acetamide group serves as a versatile synthetic handle for installing aromatic moieties, enabling researchers to systematically explore SAR while avoiding confounding background activity from the intermediate [2].

Quality Control and Analytical Method Development Using a Well-Characterized Solid Standard

The compound's well-defined solid-state properties and high commercial purity make it a reliable reference standard for HPLC, GC, and other chromatographic methods used in the analysis of piperidine-based intermediates . Its melting point range of 139.0–143.0°C provides an additional identity confirmation tool .

Scaffold-Hopping in Medicinal Chemistry to Access Diverse Piperidine-Based Chemotypes

As a versatile building block, N-(1-benzylpiperidin-4-yl)acetamide allows for rapid diversification through acylation, alkylation, or reduction of the acetamide moiety. This enables the exploration of chemical space around the 1-benzylpiperidine core, distinct from pathways using 4-hydroxy or 4-amino analogs, thereby increasing the probability of identifying novel bioactive molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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